molecular formula C14H13BrN2OS B13366589 N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13366589
M. Wt: 337.24 g/mol
InChI Key: GBCQNGAORHRDDE-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide is a chemical compound with the molecular formula C13H11BrN2O It is known for its unique structure, which includes a brominated phenyl group and a methylthio group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Thiomethylation: The brominated intermediate is then subjected to thiomethylation to introduce the methylthio group.

    Nicotinamide Coupling: The final step involves coupling the brominated and thiomethylated intermediate with nicotinamide under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the methylthio group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-methylphenyl)nicotinamide: Lacks the methylthio group.

    N-(4-Chloro-3-methylphenyl)-2-(methylthio)nicotinamide: Contains a chlorine atom instead of bromine.

    N-(4-Bromo-3-methylphenyl)-2-(ethylthio)nicotinamide: Contains an ethylthio group instead of methylthio.

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the brominated phenyl group and the methylthio group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C14H13BrN2OS/c1-9-8-10(5-6-12(9)15)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18)

InChI Key

GBCQNGAORHRDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(N=CC=C2)SC)Br

Origin of Product

United States

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